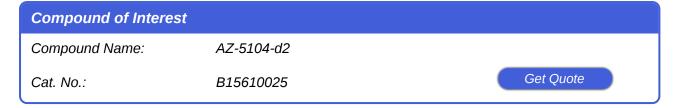


Comparative Efficacy of AZ-5104-d2 in Targeting the EGFR T790M Resistance Mutation

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of **AZ-5104-d2**'s Inhibitory Profile Against EGFR T790M, in Comparison to Other EGFR Tyrosine Kinase Inhibitors.

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This has driven the development of third-generation inhibitors specifically designed to target this mutation. This guide provides a comprehensive comparison of the inhibitory effects of AZ-5104, the active metabolite of the FDA-approved drug osimertinib (AZD9291), against the EGFR T790M mutant. **AZ-5104-d2** is a deuterated version of AZ-5104, often utilized in metabolic and pharmacokinetic studies. For the purpose of evaluating its direct inhibitory action, the data for AZ-5104 is presented here. The performance of AZ-5104 is benchmarked against a panel of first-, second-, and other third-generation EGFR TKIs, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of AZ-5104 and other key EGFR inhibitors against various EGFR genotypes, including the T790M resistance mutation.



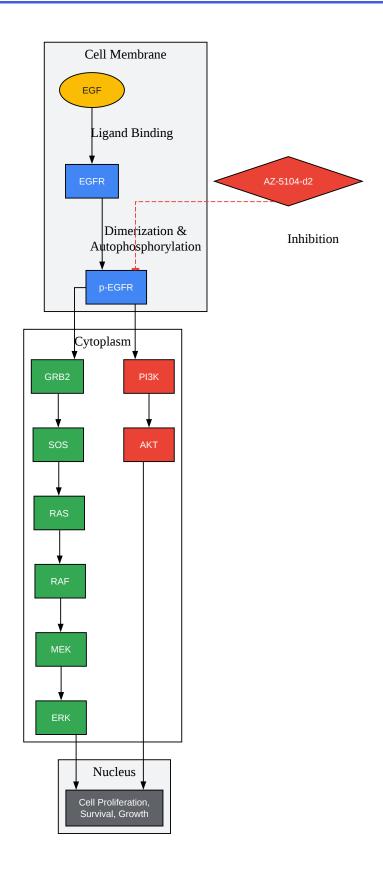
| Compoun d | Generatio n | EGFR L858R/T7 90M (nM) | EGFR Exon 19 Del/T790 M (nM) | EGFR L858R (nM) | EGFR Exon 19 Del (nM) | Wild-Type EGFR (nM) |
|--------------------------|----------------|------------------------------|---------------------------------------|-----------------------|-----------------------------|---------------------------|
| AZ-5104 | Third | 1[1] | 1[1] | 6[1] | 2[1] | 25-53[1] |
| Osimertinib (AZD9291) | Third | 13-54 | 13-54 | ~13-54 | ~13-54 | 480- 1865[2] |
| Rociletinib (CO-1686) | Third | <0.51[3] | 7-32[2] | ~23 | ~37 | 6[3] |
| Afatinib | Second | 57-165[4] | 165[4] | ~0.3 | 0.8[4] | 30 |
| Erlotinib | First | 8431[5] | 2996[5] | 12[4] | 7[4] | >10000 |
| Gefitinib | First | >1000 | >1000 | ~12 | ~7 | >10000 |

Note: IC50 values can vary between studies due to different experimental conditions.

Mechanism of Action and Signaling Pathway

Third-generation EGFR inhibitors like AZ-5104 are designed to irreversibly bind to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This covalent bond effectively blocks the signaling cascade that promotes tumor cell proliferation and survival, even in the presence of the T790M mutation, which typically increases ATP affinity and reduces the efficacy of earlier-generation inhibitors.





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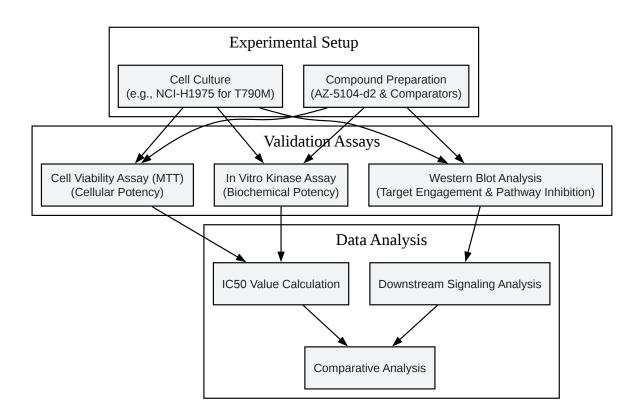
Caption: EGFR signaling pathway and the point of inhibition by AZ-5104-d2.



Experimental Protocols

To validate the inhibitory effect of **AZ-5104-d2** and compare it with other TKIs, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.

Experimental Workflow



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Caption: Experimental workflow for validating EGFR T790M inhibitors.

In Vitro Kinase Assay (Biochemical Potency)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated EGFR T790M kinase domain.

Reagents and Materials: Recombinant human EGFR T790M/L858R protein, ATP, a suitable
peptide substrate, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).



Procedure:

- Prepare serial dilutions of AZ-5104-d2 and comparator compounds in the kinase assay buffer.
- In a 96-well plate, add the diluted compounds.
- Add the recombinant EGFR T790M/L858R enzyme and the peptide substrate to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (Cellular Potency)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells harboring the EGFR T790M mutation. The MTT assay is a common method.

- Cell Line: NCI-H1975 (human lung adenocarcinoma cell line with EGFR L858R and T790M mutations).
- Procedure:
 - Seed NCI-H1975 cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with serial dilutions of AZ-5104-d2 and comparator compounds for 72 hours.
 - Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
 - Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).



- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis (Target Engagement and Pathway Inhibition)

Western blotting is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing evidence of target engagement and pathway inhibition.

Procedure:

- Culture NCI-H1975 cells and starve them of serum overnight.
- Pre-treat the cells with various concentrations of AZ-5104-d2 or comparator compounds for a specified duration (e.g., 2 hours).
- Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
- Lyse the cells and quantify the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control like GAPDH or β-actin should also be used.
- Incubate with the appropriate secondary antibodies and detect the protein bands using a chemiluminescence-based detection system.
- Analyze the band intensities to determine the extent of inhibition of EGFR phosphorylation and downstream signaling.

Conclusion



The available data demonstrates that AZ-5104 is a highly potent inhibitor of the EGFR T790M mutation, with IC50 values in the low nanomolar range. Its efficacy against both L858R/T790M and Exon 19 deletion/T790M mutants is comparable or superior to other third-generation inhibitors. While it shows excellent activity against the resistance mutation, its selectivity margin over wild-type EGFR is something to consider in further development and clinical application. The experimental protocols provided herein offer a robust framework for the validation and comparative analysis of novel EGFR T790M inhibitors like **AZ-5104-d2**.

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